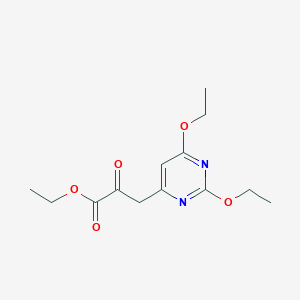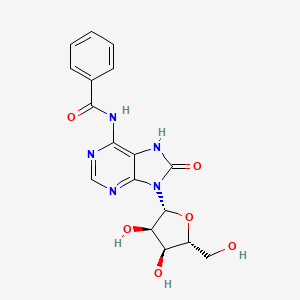
5-Methyl-1-(naphthalen-1-yl)-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxotetrahydropyrimidinones. This compound is characterized by the presence of a naphthalene ring attached to a tetrahydropyrimidinone core, which is further substituted with a methyl group and a thioxo group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thioxotetrahydropyrimidinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the thioxo group, leading to the formation of tetrahydropyrimidinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced tetrahydropyrimidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Thioxotetrahydropyrimidin-4(1H)-one: Lacks the naphthalene and methyl groups, making it less hydrophobic and potentially less bioactive.
1-(Naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
5-Methyl-2-thioxotetrahydropyrimidin-4(1H)-one:
Uniqueness
The presence of both the naphthalene ring and the methyl group in 5-Methyl-1-(naphthalen-1-yl)-2-thioxotetrahydropyrimidin-4(1H)-one imparts unique chemical and biological properties. These structural features enhance its hydrophobicity, reactivity, and potential for interaction with biological targets, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
87973-72-6 |
|---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5-methyl-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H14N2OS/c1-10-9-17(15(19)16-14(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,16,18,19) |
InChI Key |
UAMJQAQTVNKMOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=S)NC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


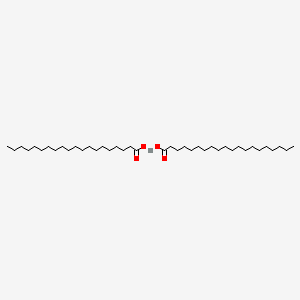

![N-Butyl-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12923553.png)
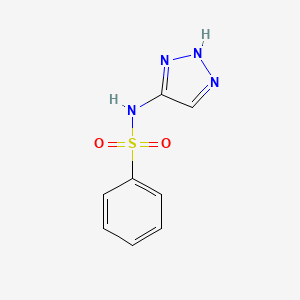

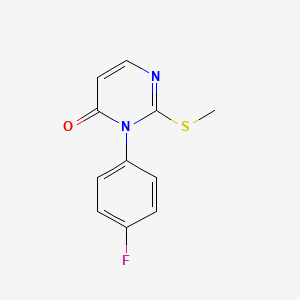
![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)



